4-Nitrobenzoate
Overview
Description
4-nitrobenzoate is a member of the class of benzoates resulting from the deprotonation of the carboxy group of 4-nitrobenzoic acid. It is functionally related to a benzoate. It is a conjugate base of a 4-nitrobenzoic acid.
Scientific Research Applications
Electrochemical Processes
In the electrochemical field, 4-nitrobenzoate has been utilized in mediated electrooxidation processes. Lapicque and Storck (1985) demonstrated the oxidation of 4-nitrotoluene into 4-nitrobenzoic acid using hexavalent chromium, highlighting the efficiency of this conversion in the presence of a phase transfer agent, tetrabutylammonium hydrogenosulphate (Lapicque & Storck, 1985).
Molecular Structure Analysis
Research on the molecular structure of alkali metal 4-nitrobenzoates by Regulska et al. (2007) provided insights into the electronic system of the 4-nitrobenzoic acid molecule. They investigated its vibrational and NMR spectra, revealing characteristic shifts influenced by various alkali metals (Regulska et al., 2007).
Chromatography and Sugar Analysis
This compound derivatives have been employed in high-performance liquid chromatography for the separation and determination of carbohydrates. Nachtmann and Budna (1977) described their use for detecting monosaccharides, disaccharides, and trisaccharides, noting the high sensitivity and rapid separation capabilities of this method (Nachtmann & Budna, 1977).
Photochemical Studies
Féliz and Ferraudi (1998) investigated the photochemically and thermally induced redox reactions of this compound complexes, observing intramolecular charge transfers. Their research offers a deeper understanding of the behavior of these complexes under various conditions (Féliz & Ferraudi, 1998).
Sulfhydryl Group Determination
Ellman (1959) synthesized a water-soluble aromatic disulfide derivative of 4-nitrobenzoic acid, which proved useful for determining sulfhydryl groups in biological materials, thus contributing to biochemical analyses (Ellman, 1959).
Hazard Assessment in Production Processes
The production process of 4-nitrobenzoic acid, involving the oxidation of 4-nitrotoluene, has been studied for its safety. Andreozzi et al. (1997) analyzed the chemical system's behavior under different conditions, highlighting the potential hazards and reaction control challenges in this process (Andreozzi et al., 1997).
Crystallography and Solid-State Transformations
Croitor et al. (2019) examined the role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid-base multicomponent systems. Their study provides a comprehensive understanding of time-dependent changes in solid-state transformations (Croitor et al., 2019).
Estrogen Detection in Medical Studies
Higashi et al. (2006) developed a method to increase the detection responses of estrogens in liquid chromatography-mass spectrometry using derivatization with 4-nitrobenzoates. This method is significant for diagnosing fetoplacental function (Higashi et al., 2006).
properties
CAS RN |
7227-54-5 |
---|---|
Molecular Formula |
C7H4NO4- |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-nitrobenzoate |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI Key |
OTLNPYWUJOZPPA-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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